Pyrithiamine

Overview

Description

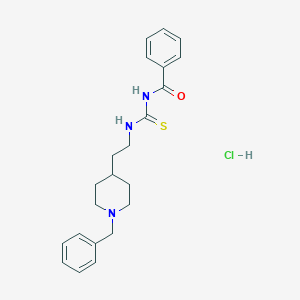

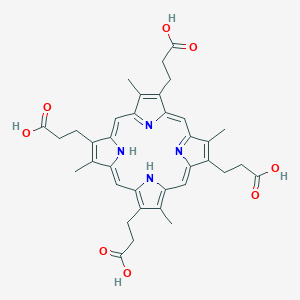

Pyrithiamine is a synthetic compound that acts as an antivitamin, specifically targeting thiamine (vitamin B1). It is known for its ability to induce thiamine deficiency by inhibiting thiamine metabolism. This compound is often used in scientific research to study the effects of thiamine deficiency and related neurological disorders.

Mechanism of Action

Target of Action

Pyrithiamine primarily targets thiamine pyrophosphate (TPP) riboswitches . Riboswitches are untranslated regions of messenger RNA that adopt alternate structures depending on the binding of specific metabolites . TPP riboswitches are found in thiamine biosynthetic genes in all kingdoms of life . They bind TPP with a high affinity and undergo the same conformational changes as their bacterial counterparts .

Mode of Action

This compound interacts with its targets by binding to TPP riboswitches in bacteria and fungi . This binding is believed to downregulate the expression of thiamine metabolic genes . The riboswitch specifically recognizes the TPP via conserved residues located within two highly distorted parallel ‘sensor’ helices . The structure provides the basis for understanding the reorganization of the riboswitch fold upon TPP binding and explains the mechanism of resistance to the antibiotic this compound .

Biochemical Pathways

This compound affects the biochemical pathways related to thiamine metabolism. Thiamine is a cofactor for enzymes of central energy metabolism . Its active form, thiamine pyrophosphate (TPP), is a cofactor of important enzymes involved in energy metabolism . These include the mitochondrial pyruvate and α-ketoglutarate dehydrogenases complexes and the cytosolic transketolase . By interacting with TPP riboswitches, this compound can disrupt these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of a drug molecule is a crucial aspect of its bioavailability . It involves the study of how the drug is absorbed, distributed, metabolized, and excreted by the body

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of thiamine metabolism, leading to cellular deficits . This compound treatment can result in large increases in both the intracellular levels and the efflux in cell lines . It can also lead to apoptosis and severe cellular deficit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other vitamins, such as pyridoxine, and short-chain fatty acids can influence thiamine uptake and biosynthesis . Additionally, the dissolved oxygen concentration and level of yeast agitation in growth media can also affect thiamine uptake and biosynthesis . These factors can potentially influence the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Pyrithiamine interacts with several enzymes and proteins in the body. It has been found to inhibit the uptake and phosphorylation of thiamine in tissues, thereby disrupting the formation of intracellular thiamine diphosphate . This compound is an essential coenzyme for critical metabolic pathways, including transketolase, a key enzyme of the pentose phosphate shunt .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of thiamine deficiency, it has been associated with both oxidative stress and inflammation . It has been observed to stimulate a robust increase in p38 MAPK phosphorylation, a key cell signaling pathway, and mild heme oxygenase-1 (HO-1) expression in the cerebral cortex and thalamus .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits enzymes that use vitamin B1, thereby disrupting thiamine-dependent processes . Furthermore, it has been suggested that this compound might alter the mechanisms of regulation of thiamine biosynthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study of thiamine deficiency in rats, this compound-induced thiamine deficiency (PTD) led to a decrease in the numbers of bromodeoxyuridine-stained cells, indicating that proliferation of neural stem/progenitor cells destined for neurogenesis was reduced .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a thiamine antagonist. It disrupts the normal function of thiamine, which plays a central role in the metabolism of nervous tissue, acting as a cofactor for enzymes involved in the catabolism of carbohydrates and branched-chain amino acids .

Subcellular Localization

Given its structural similarity to thiamine, it is likely that it may localize to similar areas within the cell where thiamine is typically found, such as the cytoplasm and mitochondria, where it can interact with thiamine-dependent enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrithiamine can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methyl-4-amino-5-hydroxymethylpyrimidine with 2-bromo-4’-methylacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrithiamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide .

Scientific Research Applications

Pyrithiamine has a wide range of applications in scientific research:

Chemistry: It is used to study the chemical properties and reactions of thiamine analogs.

Biology: this compound is employed to induce thiamine deficiency in animal models, helping researchers understand the role of thiamine in biological processes.

Medicine: The compound is used to investigate the effects of thiamine deficiency on neurological health and to develop potential treatments for related disorders.

Industry: this compound is used in the production of certain pharmaceuticals and as a research tool in the development of new drugs

Comparison with Similar Compounds

Oxythiamine: Another thiamine analog that inhibits thiamine-dependent enzymes.

Amprolium: A thiamine antagonist used in veterinary medicine.

3-Deazathiamine: A synthetic thiamine analog with similar inhibitory effects.

Comparison: Pyrithiamine is unique in its ability to cross the blood-brain barrier, making it particularly useful for studying neurological effects of thiamine deficiency. Unlike oxythiamine, which primarily affects peripheral tissues, this compound’s impact on the central nervous system makes it a valuable tool in neurobiological research .

Properties

IUPAC Name |

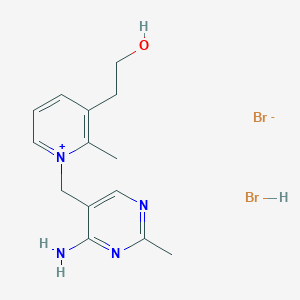

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVBWVASDWGFNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968058 | |

| Record name | Pyrithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-64-5 | |

| Record name | Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithiamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIAMINE BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JB3029BJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyrithiamine interact with thiamine metabolism?

A1: this compound acts as an antagonist of thiamine, interfering with its metabolic pathway. [, ] It does so by acting as a substrate for the enzyme thiamine pyrophosphokinase, which typically converts thiamine into its active form, thiamine pyrophosphate (TPP). Instead of forming TPP, the enzyme produces this compound pyrophosphate (PTPP). [, ]

Q2: What are the consequences of PTPP formation?

A2: PTPP acts as a competitive inhibitor of TPP-dependent enzymes, disrupting crucial metabolic processes that rely on thiamine. [, , , ] This interference leads to a state of functional thiamine deficiency, even if thiamine levels appear normal.

Q3: What are the downstream effects of this compound-induced thiamine deficiency?

A3: this compound-induced thiamine deficiency leads to a range of neurological and physiological consequences. These include:

- Neurological symptoms: Ataxia, convulsions, loss of righting reflex, and impairments in learning and memory, mimicking symptoms observed in Wernicke-Korsakoff Syndrome. [, , , , , , , , , , , , , , ]

- Biochemical changes: Decreased activities of thiamine-dependent enzymes like α-ketoglutarate dehydrogenase (αKGDH) and transketolase, leading to altered carbohydrate and amino acid metabolism. [, , , , , , , , ]

- Cellular changes: Edema and degeneration of glial cells (astrocytes and oligodendrocytes), myelin sheath disintegration, and neuronal damage in specific brain regions, particularly the thalamus, inferior colliculus, and mammillary bodies. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H13BrN4OS, and its molecular weight is 329.24 g/mol.

Q5: Is there evidence of this compound resistance in microorganisms?

A5: Yes, some microorganisms have developed resistance to this compound. Studies have shown that resistant strains of Staphylococcus aureus [, ] and Escherichia coli [] exhibit increased thiamine biosynthesis compared to their sensitive counterparts. This increased synthesis potentially allows them to overcome the inhibitory effects of this compound on thiamine metabolism.

Q6: How do structural modifications of this compound influence its activity?

A7: Studies comparing this compound with another thiamine antagonist, oxythiamine, highlight the importance of structural features for activity. While this compound consistently induced neurological symptoms and biochemical changes in animal models, oxythiamine had milder or different effects. [, , , , , , , ] These differences are likely related to their abilities to cross the blood-brain barrier and be phosphorylated into their active forms. [, , ]

Q7: What experimental models are used to study this compound-induced thiamine deficiency?

A7: Researchers utilize various in vitro and in vivo models to investigate this compound’s effects:

- Cell cultures: Neuronally differentiated rat PC-12 cells have been used to study the mechanisms of this compound-induced apoptosis. []

- Animal models: Rodent models, particularly rats and mice, are frequently employed to induce thiamine deficiency by combining a thiamine-deficient diet with this compound injections. These models allow researchers to study the neurological, biochemical, and behavioral consequences of thiamine deficiency and its potential mechanisms. [, , , , , , , , , , , , , , ]

Q8: What are the toxicological effects of this compound?

A9: this compound administration, particularly in conjunction with a thiamine-deficient diet, can induce a range of neurological symptoms in animal models, including ataxia, convulsions, and death. [, , , , , , , , , , , , , , ] These effects underscore the importance of careful dosage control and monitoring in experimental settings.

Q9: What is the historical significance of this compound research?

A10: this compound has been instrumental in understanding the crucial role of thiamine in various metabolic processes and the consequences of its deficiency. Studies utilizing this compound have shed light on the pathogenesis of Wernicke-Korsakoff syndrome, a neurological disorder caused by severe thiamine deficiency. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)